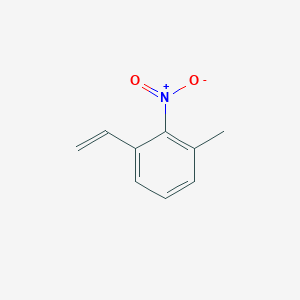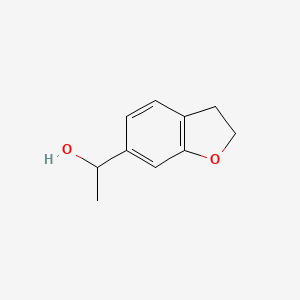![molecular formula C23H15NO8 B13149861 2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)
2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is a complex organic compound known for its unique structural properties. This compound is part of the xanthene dye family, which is widely used in various scientific and industrial applications due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the xanthene core: This is achieved through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions.
Spiro compound formation: The xanthene core is then reacted with an appropriate spiro compound precursor to form the spiro structure.
Functional group modifications: The final steps involve introducing the carbamoyl and hydroxy groups through reactions with suitable reagents like carbamoyl chloride and hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted xanthenes .
Scientific Research Applications
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.
Industry: Utilized in the manufacturing of fluorescent inks and dyes.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. When exposed to light of a specific wavelength, it absorbs the energy and re-emits it as visible light. This property is exploited in various imaging techniques. The molecular targets and pathways involved include interactions with cellular components like proteins and nucleic acids, allowing for detailed visualization of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A related compound with a different core structure, used in similar applications.
Eosin: A brominated derivative of fluorescein, used as a biological stain.
Uniqueness
2-((4-Carbamoyl-3’-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthen]-6’-yl)oxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological interactions. Its spiro structure also provides enhanced stability and fluorescence compared to other xanthene dyes.
Properties
Molecular Formula |
C23H15NO8 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
2-(4-carbamoyl-6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyacetic acid |
InChI |
InChI=1S/C23H15NO8/c24-21(28)13-2-1-3-16-20(13)22(29)32-23(16)14-6-4-11(25)8-17(14)31-18-9-12(5-7-15(18)23)30-10-19(26)27/h1-9,25H,10H2,(H2,24,28)(H,26,27) |
InChI Key |
HRGYTSRAHGVTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OCC(=O)O)OC2=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


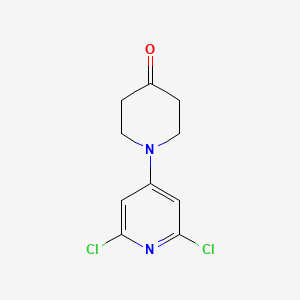

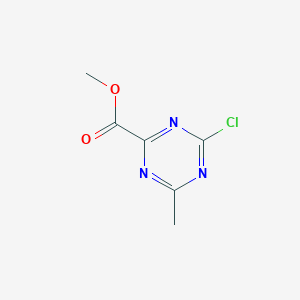
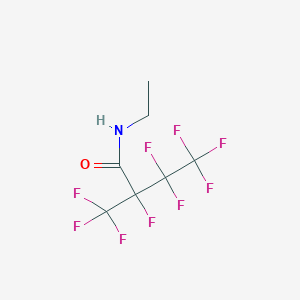
![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
